molecular formula C8H16ClN B14674240 1-Propen-1-amine, 1-chloro-N,N-diethyl-2-methyl- CAS No. 35920-24-2

1-Propen-1-amine, 1-chloro-N,N-diethyl-2-methyl-

Cat. No.: B14674240
CAS No.: 35920-24-2
M. Wt: 161.67 g/mol
InChI Key: UQKQBXFNQKVEAP-UHFFFAOYSA-N
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Description

1-Propen-1-amine, 1-chloro-N,N-diethyl-2-methyl- is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound is characterized by the presence of a chlorine atom and diethyl and methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propen-1-amine, 1-chloro-N,N-diethyl-2-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 1-chloro-2-methylpropene with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Propen-1-amine, 1-chloro-N,N-diethyl-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of amines with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various amines, while oxidation can produce corresponding oxides.

Scientific Research Applications

1-Propen-1-amine, 1-chloro-N,N-diethyl-2-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Propen-1-amine, 1-chloro-N,N-diethyl-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and the amine group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-N,N,2-trimethyl-1-propenylamine
  • 1-Chloro-2-methylpropene
  • N,N-Dimethylethanamine

Uniqueness

1-Propen-1-amine, 1-chloro-N,N-diethyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

CAS No.

35920-24-2

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

1-chloro-N,N-diethyl-2-methylprop-1-en-1-amine

InChI

InChI=1S/C8H16ClN/c1-5-10(6-2)8(9)7(3)4/h5-6H2,1-4H3

InChI Key

UQKQBXFNQKVEAP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=C(C)C)Cl

Origin of Product

United States

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